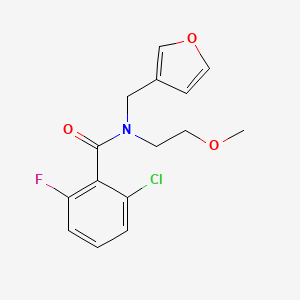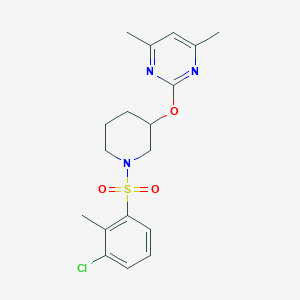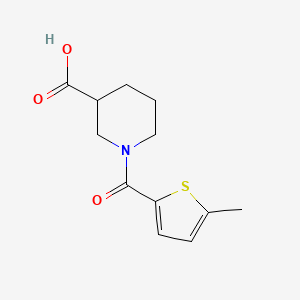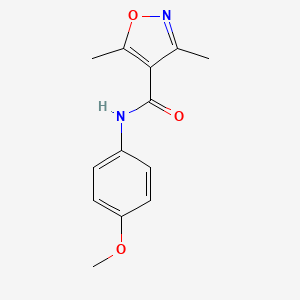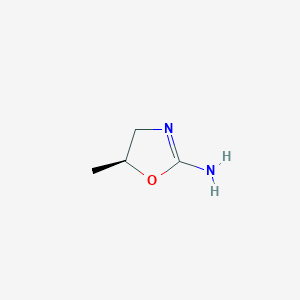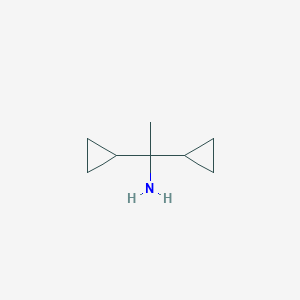
1,1-Dicyclopropylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dicyclopropylethan-1-amine is a chemical compound with the CAS Number: 17397-10-3 . It has a molecular weight of 125.21 and is a liquid at room temperature . The IUPAC name for this compound is 1,1-dicyclopropylethanamine .
Molecular Structure Analysis
The InChI code for 1,1-Dicyclopropylethan-1-amine is 1S/C8H15N/c1-8(9,6-2-3-6)7-4-5-7/h6-7H,2-5,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1,1-Dicyclopropylethan-1-amine is a liquid at room temperature . It has a molecular weight of 125.21 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1,1-Dicyclopropylethan-1-amine, focusing on six unique fields:
Pharmaceutical Development
1,1-Dicyclopropylethan-1-amine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring two cyclopropyl groups, can enhance the pharmacokinetic properties of drugs, such as improving metabolic stability and bioavailability. Researchers are exploring its use in developing new therapeutic agents for treating conditions like cancer, neurological disorders, and infectious diseases .
Organic Synthesis
In organic chemistry, 1,1-Dicyclopropylethan-1-amine serves as a building block for constructing complex molecules. Its amine group can participate in various reactions, including amide bond formation, reductive amination, and nucleophilic substitution. This versatility makes it a valuable reagent in the synthesis of natural products, agrochemicals, and other fine chemicals .
Material Science
The compound’s unique structural features make it an interesting candidate for material science applications. Researchers are investigating its potential in creating novel polymers and materials with enhanced mechanical properties. The rigidity and strain of the cyclopropyl groups can impart desirable characteristics, such as increased strength and durability, to the resulting materials .
Catalysis
1,1-Dicyclopropylethan-1-amine is being studied for its role as a ligand in catalytic processes. Its ability to coordinate with metal centers can facilitate various catalytic reactions, including hydrogenation, cross-coupling, and asymmetric synthesis. These applications are crucial in developing more efficient and selective catalytic systems for industrial and laboratory-scale chemical transformations .
Safety and Hazards
The safety information for 1,1-Dicyclopropylethan-1-amine indicates that it is a dangerous compound. It has been assigned the GHS02 (flammable) and GHS05 (corrosive) pictograms . The compound’s hazard statements include H226 (flammable liquid and vapor) and H314 (causes severe skin burns and eye damage) .
Eigenschaften
IUPAC Name |
1,1-dicyclopropylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-8(9,6-2-3-6)7-4-5-7/h6-7H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGZTQGVLRKIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dicyclopropylethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840959.png)
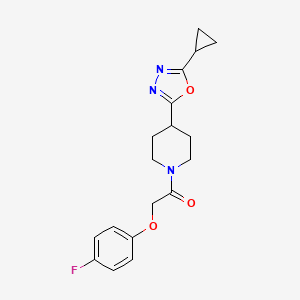
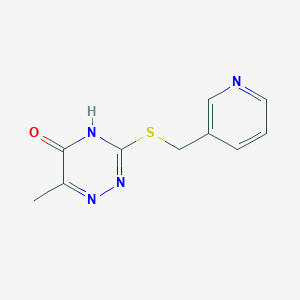
![N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840966.png)
![1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2840967.png)

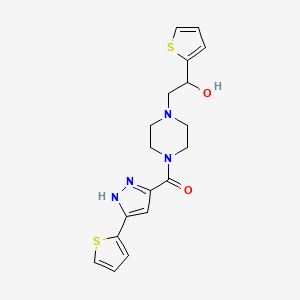
![2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2840972.png)
